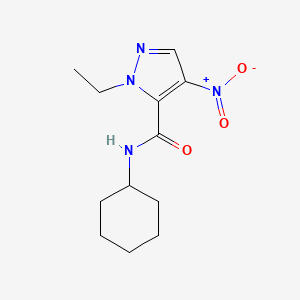![molecular formula C19H18N4O5S B3448233 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448233.png)
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Overview
Description
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as PTK787, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR), which is a protein that plays a key role in the formation of new blood vessels. By inhibiting the activity of VEGFR, 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide prevents the growth of new blood vessels in tumors, which can lead to the death of tumor cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of tumor cells, as well as to induce apoptosis (programmed cell death) in tumor cells. 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can lead to the death of tumor cells. In addition to its effects on tumor cells, 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easy to synthesize and study. Another advantage is that it has been extensively studied, which means that there is a large body of scientific literature available on its use and effects. One limitation of using 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is that it may not be effective in all types of cancer, and may have limited efficacy in certain types of tumors.
Future Directions
There are several future directions for the study of 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One direction is to continue to study its potential use in cancer treatment, particularly in combination with other therapies such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as diabetic retinopathy and age-related macular degeneration. Finally, there is a need for further research to better understand the mechanism of action of 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, and to identify new targets for its use in the treatment of cancer and other diseases.
Scientific Research Applications
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its potential use in cancer treatment, 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been studied for its potential use in the treatment of other diseases, such as diabetic retinopathy and age-related macular degeneration.
properties
IUPAC Name |
3,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-16-9-4-13(12-17(16)28-2)18(24)22-14-5-7-15(8-6-14)29(25,26)23-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTUPYFYRDTLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dichlorobenzyl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B3448164.png)
![2-pyridinylmethyl 5-[(2-chlorophenoxy)methyl]-2-furoate](/img/structure/B3448169.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3448172.png)
![N-[4-({[4-(2-methyl-1,3-thiazol-4-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3448185.png)
![2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide](/img/structure/B3448199.png)
![2-(1,3-benzodioxol-5-yl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3448202.png)
![ethyl [2-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B3448205.png)
![2-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448215.png)
![2-bromo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448218.png)
![2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448226.png)
![3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448229.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B3448249.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B3448256.png)